molecular formula C15H23N3O4 B2367802 7-Tert-Butyl 2-Ethyl 8-Methyl-5,6-Dihydroimidazo[1,2-A]Pyrazine-2,7(8H)-Dicarboxylate CAS No. 1891074-65-9

7-Tert-Butyl 2-Ethyl 8-Methyl-5,6-Dihydroimidazo[1,2-A]Pyrazine-2,7(8H)-Dicarboxylate

Cat. No.: B2367802
CAS No.: 1891074-65-9
M. Wt: 309.366
InChI Key: IBOFZLMGWVUNFQ-UHFFFAOYSA-N
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Description

7-Tert-Butyl 2-Ethyl 8-Methyl-5,6-Dihydroimidazo[1,2-A]Pyrazine-2,7(8H)-Dicarboxylate is a useful research compound. Its molecular formula is C15H23N3O4 and its molecular weight is 309.366. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

  • 7-Tert-Butyl 2-Ethyl 8-Methyl-5,6-Dihydroimidazo[1,2-A]Pyrazine-2,7(8H)-Dicarboxylate and similar compounds are studied for their synthesis and reactivity. For example, the generation and structural analysis of closely related compounds, such as 5-oxy-2,3-dihydroimidazo[1,2-a]pyrazin-3-ones, have been investigated using NMR methods (Teranishi, Hisamatsu, & Yamada, 1997).

Antimicrobial Properties

  • Some derivatives of this chemical class, such as N-arylimidazo[1,2-a]pyrazine-2-carboxamides, have been synthesized and screened for their antimicrobial activities. Certain compounds within this series showed promising results (Jyothi & Madhavi, 2019).

Synthesis of Related Compounds

  • The synthesis of related compounds, such as halo-substituted pyrazolo[5,1-c][1,2,4]triazines, has been explored. These studies provide insight into the chemical properties and potential applications of similar structures (Ivanov et al., 2017).

Application in Heterocyclic Compound Synthesis

  • Research has been conducted on the synthesis of imidazo[1,2-a]pyrazine derivatives and their potential anti-inflammatory activity. This indicates the interest in such compounds for potential therapeutic applications (Abignente et al., 1992).

Properties

IUPAC Name

7-O-tert-butyl 2-O-ethyl 8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-2,7-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-6-21-13(19)11-9-17-7-8-18(10(2)12(17)16-11)14(20)22-15(3,4)5/h9-10H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOFZLMGWVUNFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2CCN(C(C2=N1)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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